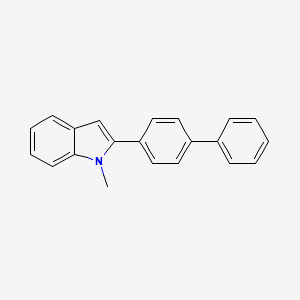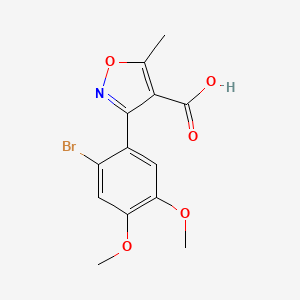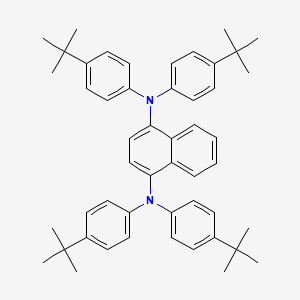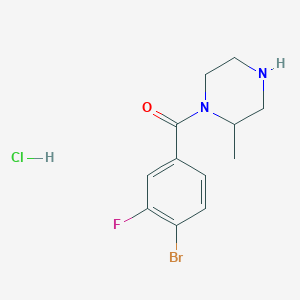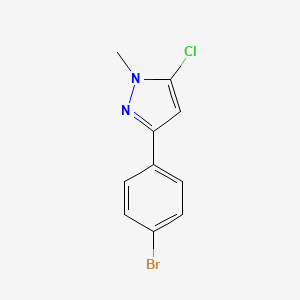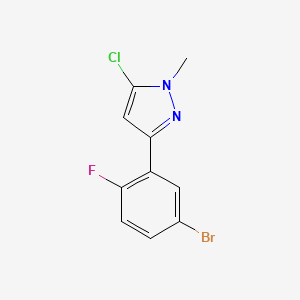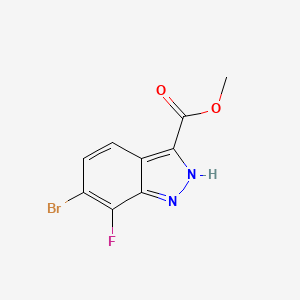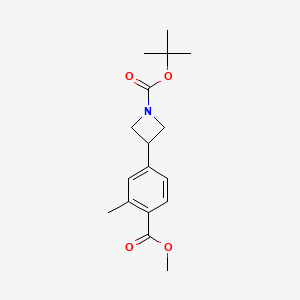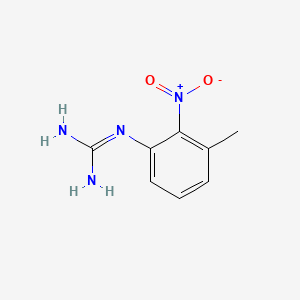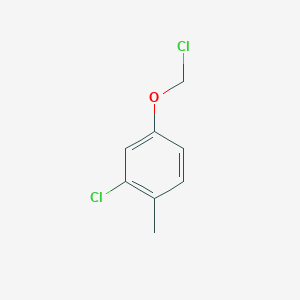
2-Chloro-4-(chloromethoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(chloromethoxy)toluene is an organic compound that belongs to the class of chlorotoluenes. Chlorotoluenes are aryl chlorides based on toluene, where at least one hydrogen atom on the aromatic ring is replaced with a chlorine atom. This compound is characterized by the presence of a chlorine atom and a chloromethoxy group attached to the toluene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethoxy)toluene typically involves the chlorination of toluene derivatives. One common method is the diazotization of 2- and 4-aminotoluene followed by treatment with cuprous chloride . Another approach involves the direct reaction of toluene with chlorine under controlled conditions .
Industrial Production Methods
Industrial production of chlorotoluenes, including this compound, often employs the direct chlorination of toluene. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure selective chlorination .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethoxy)toluene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom by a nucleophile.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted toluenes where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include benzoic acids or other oxidized aromatic compounds.
Reduction: Products include less chlorinated toluenes or completely dechlorinated toluenes.
Scientific Research Applications
2-Chloro-4-(chloromethoxy)toluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethoxy)toluene in chemical reactions involves its interaction with nucleophiles or electrophiles. In nucleophilic aromatic substitution, the chlorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex . The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and chloromethoxy groups, which activate the aromatic ring towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Chlorotoluene: Similar structure but lacks the chloromethoxy group.
4-Chlorotoluene: Similar structure but lacks the chloromethoxy group.
2-Chloro-4-fluorotoluene: Similar structure but has a fluorine atom instead of the chloromethoxy group.
Uniqueness
2-Chloro-4-(chloromethoxy)toluene is unique due to the presence of both a chlorine atom and a chloromethoxy group on the toluene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns compared to other chlorotoluenes .
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2-chloro-4-(chloromethoxy)-1-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-6-2-3-7(11-5-9)4-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
WRTUCDGAQZMHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


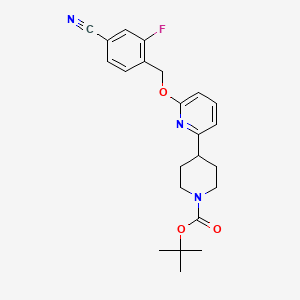
![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)

